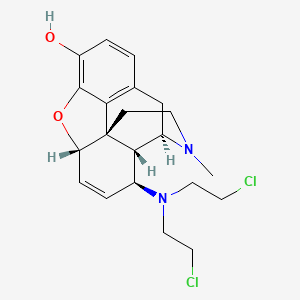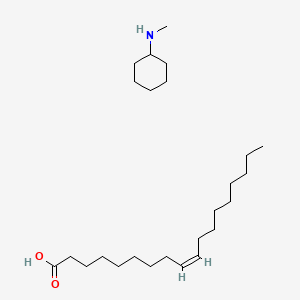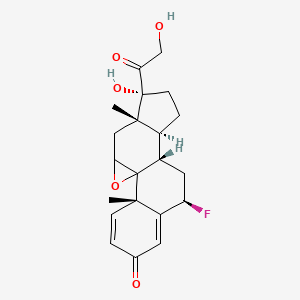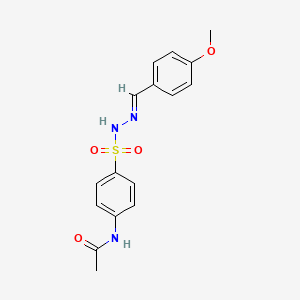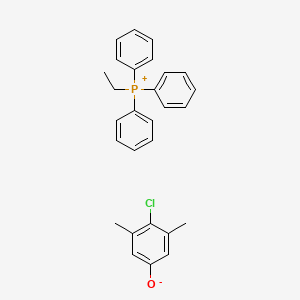
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium is a chemical compound with the molecular formula C28H28ClOP. It is a salt formed from the combination of 4-chloro-3,5-dimethylphenolate and ethyl(triphenyl)phosphanium. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-3,5-dimethylphenol with ethyl(triphenyl)phosphonium chloride. The reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic compounds, while substitution reactions can produce a variety of substituted phenolates .
Applications De Recherche Scientifique
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki–Miyaura coupling.
Medicine: It is being explored for its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar chemical properties.
Ethyl(triphenyl)phosphonium chloride: Another related compound used in similar applications.
Uniqueness
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium is unique due to its combined properties of both 4-chloro-3,5-dimethylphenolate and ethyl(triphenyl)phosphanium. This combination allows it to participate in a wider range of chemical reactions and applications compared to its individual components.
Propriétés
Numéro CAS |
93840-99-4 |
|---|---|
Formule moléculaire |
C28H28ClOP |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
4-chloro-3,5-dimethylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C8H9ClO/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-5-3-7(10)4-6(2)8(5)9/h3-17H,2H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |
Clé InChI |
SXROBFNIJFOYQT-UHFFFAOYSA-M |
SMILES canonique |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1Cl)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


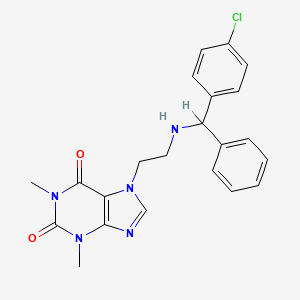
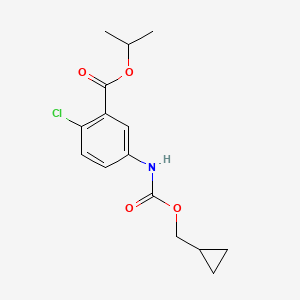

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)

![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

